Lrrk2-IN-8
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Overview
Description
Lrrk2-IN-8 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is involved in various cellular processes, including autophagy, endocytosis, and mitochondrial homeostasis. Mutations in the LRRK2 gene are a common genetic cause of Parkinson’s disease, making LRRK2 a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound towards LRRK2.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing large-scale reactors for the synthesis. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lrrk2-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Lrrk2-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving LRRK2.
Biology: Helps in understanding the role of LRRK2 in cellular processes such as autophagy and mitochondrial function.
Medicine: Investigated as a potential therapeutic agent for treating Parkinson’s disease by inhibiting LRRK2 activity.
Industry: Utilized in drug discovery and development programs targeting neurodegenerative diseases.
Mechanism of Action
Lrrk2-IN-8 exerts its effects by specifically inhibiting the kinase activity of LRRK2. The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, including those involving Rab proteins, which are critical for cellular processes like autophagy and endocytosis. By inhibiting LRRK2, this compound helps in reducing the pathological effects associated with LRRK2 mutations in Parkinson’s disease .
Comparison with Similar Compounds
Lrrk2-IN-8 is compared with other LRRK2 inhibitors such as:
LRRK2-IN-1: Another type I kinase inhibitor with a different binding affinity and selectivity profile.
GNE-7915: A type I inhibitor with distinct pharmacokinetic properties.
Rebastinib: A type II inhibitor that binds to the inactive conformation of LRRK2.
Ponatinib: Another type II inhibitor with a broader kinase inhibition profile
Uniqueness
This compound is unique due to its high selectivity and potency towards LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for Parkinson’s disease .
Conclusion
This compound is a potent and selective inhibitor of LRRK2, with significant applications in scientific research and potential therapeutic use in Parkinson’s disease. Its unique properties and mechanism of action make it a valuable compound for understanding and targeting LRRK2-related pathways.
Properties
Molecular Formula |
C16H12F2N6 |
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Molecular Weight |
326.30 g/mol |
IUPAC Name |
8-(2,6-difluorophenyl)-3,4,7,9,13,14-hexazatetracyclo[7.6.1.02,6.013,16]hexadeca-1(16),2(6),4,7,14-pentaene |
InChI |
InChI=1S/C16H12F2N6/c17-10-3-1-4-11(18)13(10)15-21-12-8-19-22-14(12)9-7-20-24-6-2-5-23(15)16(9)24/h1,3-4,7-8H,2,5-6H2,(H,19,22) |
InChI Key |
NTLDJWYHDAANKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=NN3C1)C4=C(C=NN4)N=C2C5=C(C=CC=C5F)F |
Origin of Product |
United States |
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